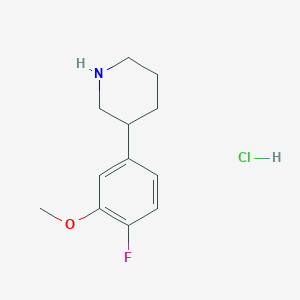

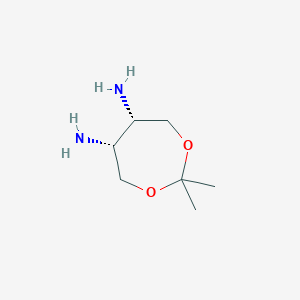

![molecular formula C18H19N3O2 B2372872 3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid CAS No. 901864-54-8](/img/structure/B2372872.png)

3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid” belongs to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is a purine analogue, which are important therapeutic tools due to their affinity to enzymes or receptors that are involved in critical biological processes .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The new derivatives were prepared through suitable arylhydrazines, and upon successive conversion first to aminopyrazoles, they were converted then to 1,6-disubstituted pyrazolo [3,4- b ]pyridine-4-ones . This served as the starting point for the synthesis of the target compounds . Another method involves the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Scientific Research Applications

Catalytic Activity in Synthesis

Magnetically separable graphene oxide anchored sulfonic acid nanoparticles have been utilized to synthesize derivatives of pyrazolo[3,4-b]pyridine, demonstrating high catalytic activity and reusability. This process involves a one-pot, three-component reaction, highlighting the compound's potential in facilitating efficient chemical synthesis (Zhang et al., 2016).

Antimicrobial and Antitumor Properties

Studies have shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial and antitumor activities. This includes activity against various bacteria and fungi, as well as potential effectiveness against liver cancer cell lines, indicating potential pharmaceutical applications (El-Borai et al., 2012).

Antibacterial Activities

Several 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized and evaluated for their antibacterial properties. Some of these compounds demonstrated good antibacterial agent potential, suggesting their use in developing new antibacterial drugs (Maqbool et al., 2014).

Antiviral Activity

Research into 1H-pyrazolo[3,4-b]pyridine derivatives has revealed their potential in antiviral applications. These compounds have exhibited inhibitory effects against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, highlighting their relevance in antiviral drug development (Bernardino et al., 2007).

Structural Analysis and Applications

Studies on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives have provided insights into their physical and chemical properties, which could be relevant for material science and molecular engineering applications (Bahgat et al., 2009).

Mechanism of Action

Target of Action

It’s known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been of interest due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with enzymes or receptors involved in critical biological processes .

Mode of Action

It’s known that pyrazolo[3,4-b]pyridines can interact with their targets in a way that affects cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.

Biochemical Pathways

Compounds with similar structures have been found to affect various cellular processes, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have shown various biological and pharmacological activities, including antitumor efficacy .

Properties

IUPAC Name |

3-(3,4,6-trimethyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-15(9-10-16(22)23)12(2)19-18-17(11)13(3)20-21(18)14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBCHSORXMQXSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C1C(=NN2C3=CC=CC=C3)C)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2372790.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2372791.png)

![1,4-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2372792.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2372793.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2372795.png)

![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)